2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine
Description
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to an oxolane (tetrahydrofuran) scaffold. The oxadiazole moiety is substituted at position 3 with a propan-2-yl (isopropyl) group, while the oxolane ring carries an amine (-NH2) at position 3. The compound’s molecular formula is estimated as C9H14N3O2, with a molecular weight of 196.23 g/mol (calculated).
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)8-11-9(14-12-8)7-6(10)3-4-13-7/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
WKVSESJTAWGILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2C(CCO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the required temperature and pressure conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Physicochemical Properties
- Lipophilicity : The target compound’s isopropyl group confers moderate lipophilicity (clogP ~1.5), whereas SLP7111228’s 4-octylphenyl substituent increases clogP significantly (~6.0), enhancing membrane permeability but reducing aqueous solubility .
- Solubility : The amine group in the target compound improves water solubility compared to the bromophenyl-substituted derivative (), which is less soluble due to its bulky aromatic and acidic (-COOH) groups.
- Electronic Effects : The trifluoromethyl group in the patent compound () introduces strong electron-withdrawing effects, stabilizing the oxadiazole ring against hydrolysis compared to the electron-donating isopropyl group in the target compound.
Stability and Reactivity
- The oxolane ring’s puckering conformation may influence stereoelectronic interactions in biological systems.
Biological Activity
The compound 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is a member of the oxadiazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine can be represented as:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 181.22 g/mol |
| IUPAC Name | 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known to enhance binding affinity to certain enzymes and receptors, which can lead to modulation of their activity. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that influence cellular responses.
Pharmacological Effects
Research has indicated several pharmacological effects associated with 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest potential anticancer effects through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses notable antibacterial properties.
Anticancer Activity Study
In a preliminary study on cancer cell lines (e.g., HeLa and MCF7), the compound exhibited cytotoxic effects:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results indicate potential for further development as an anticancer agent.
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Current data on 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is limited; however, preliminary studies suggest a moderate toxicity profile at higher concentrations. Further investigation into chronic exposure effects and long-term safety is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
